O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate
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Overview
Description
O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate is a chemical compound that belongs to the class of carbamothioates This compound is characterized by the presence of a 1,3-dioxane ring substituted with a phenyl group and a dimethylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate typically involves the reaction of 2-phenyl-1,3-dioxan-5-ol with dimethylcarbamothioyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also helps in minimizing human error and improving safety.
Chemical Reactions Analysis
Types of Reactions
O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted carbamothioates.
Scientific Research Applications
O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include disruption of metabolic processes or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: A precursor in the synthesis of O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate.
Dimethylcarbamothioyl chloride: Another precursor used in the synthesis.
1,3-Dioxane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
This compound is unique due to the presence of both a 1,3-dioxane ring and a dimethylcarbamothioate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
105603-35-8 |
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Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
O-[(2-phenyl-1,3-dioxan-5-yl)] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C13H17NO3S/c1-14(2)13(18)17-11-8-15-12(16-9-11)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 |
InChI Key |
DQWKAUXQLANURH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)OC1COC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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